Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester
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Overview
Description
“Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is characterized by a five-membered ring made up of one sulfur as a heteroatom with the formula C11H7BrNO2S .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The molecular weight of “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is 297.15 . It is recommended to be stored at a temperature between 28°C .Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives are known for their potential as biologically active compounds. They are often explored for their antimicrobial properties against various infections .
Organic Synthesis
Thiophenes are used in organic synthesis, including [3+2] cycloaddition reactions and regioselective cycloisomerization, to produce a variety of thiophene structures in good yields .
Pharmaceutical Testing
Some thiophene compounds are used as reference standards in pharmaceutical testing to ensure accurate results .
Mechanism of Action
While the specific mechanism of action for “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs continue to be a focus of research due to their potential biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . As such, the future directions of “Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester” and similar compounds will likely continue to be a topic of interest in the field of medicinal chemistry.
properties
IUPAC Name |
methyl 4-bromo-6-cyano-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2S/c1-15-11(14)10-4-7-8(12)2-6(5-13)3-9(7)16-10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXBLPRXQZAGMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester |
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